molecular formula C11H11NO3 B5065737 1-(2-methoxyphenyl)-2,5-pyrrolidinedione CAS No. 92288-64-7

1-(2-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5065737
CAS RN: 92288-64-7
M. Wt: 205.21 g/mol
InChI Key: YZAQCVMHTXNLSA-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-2,5-pyrrolidinedione, also known as methoxydine, is a chemical compound that belongs to the class of pyrrolidinediones. It has been studied for its potential applications in the field of medicinal chemistry, particularly as an analgesic and anesthetic agent.

Scientific Research Applications

Methoxydine has been studied for its potential applications as an analgesic and anesthetic agent. It has been shown to have a similar potency to morphine in animal models of pain, but with fewer side effects. Methoxydine has also been studied for its potential use in treating addiction to opioids, as it does not produce the same addictive effects as opioids.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to act on the central nervous system by binding to the mu-opioid receptor. This binding leads to a decrease in the release of neurotransmitters such as substance P and glutamate, which are involved in the perception of pain. Methoxydine also activates the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Methoxydine has been shown to produce analgesia in animal models of pain, with a potency similar to that of morphine. It has also been shown to produce sedation and respiratory depression, but with fewer side effects than opioids. Methoxydine has a relatively short duration of action, which may limit its use as an analgesic.

Advantages and Limitations for Lab Experiments

Methoxydine has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to produce consistent results in animal models of pain. However, 1-(2-methoxyphenyl)-2,5-pyrrolidinedione has a relatively short duration of action, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent analogs of 1-(2-methoxyphenyl)-2,5-pyrrolidinedione with longer duration of action. Another area of interest is the investigation of the potential use of 1-(2-methoxyphenyl)-2,5-pyrrolidinedione in treating addiction to opioids. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-2,5-pyrrolidinedione and its potential side effects.

Synthesis Methods

Methoxydine can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoyl chloride with 2,5-dioxopyrrolidine in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxybenzoyl chloride with 2-pyrrolidinone in the presence of a base. The resulting product is then treated with sodium hydride to yield 1-(2-methoxyphenyl)-2,5-pyrrolidinedione.

properties

IUPAC Name

1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAQCVMHTXNLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387216
Record name 2,5-Pyrrolidinedione, 1-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)pyrrolidine-2,5-dione

CAS RN

92288-64-7
Record name 2,5-Pyrrolidinedione, 1-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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